Structural Differentiation: 3,5-Dimethyl-4-Phenyl Pyrazole B-Ring vs. Unsubstituted or Alternately Substituted Pyrazole Analogs in AR Antagonist Pharmacophore
Among aryl pyrazol-1-yl-propanamides, the 3,5-dimethyl-4-phenyl substitution pattern on the pyrazole B-ring has been identified as a key structural determinant enabling SARD and pan-antagonist activity. In the J. Med. Chem. 2020 study, the B-ring pyrazole pharmacophore was systematically explored, and compounds bearing the 3,5-dimethyl-4-phenyl pyrazole (structurally identical to the B-ring of CAS 2034327-66-5) exhibited potent AR antagonist activities with broad-spectrum properties including in vivo antitumor efficacy [1]. By contrast, previously reported B-ring structural alternatives—including the UT-155 and UT-34 chemotypes that target AF-1 binding—did not achieve the same SARD plus pan-antagonist dual functional profile [1]. While no direct IC50 or Kd data have been publicly disclosed for the exact CAS 2034327-66-5 compound, the B-ring motif it contains is explicitly validated in the SARD pharmacophore model derived from this compound series. This differentiates it from close structural analogs such as N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide, which lacks the 4-phenyl substituent and belongs to a sub-series with undocumented AR activity.
| Evidence Dimension | Functional pharmacological activity (AR antagonism / SARD) associated with B-ring substitution pattern |
|---|---|
| Target Compound Data | Contains 3,5-dimethyl-4-phenyl-1H-pyrazole B-ring — the pharmacophoric element validated in J. Med. Chem. 2020 for SARD/pan-antagonist activity [1] |
| Comparator Or Baseline | UT-155 and UT-34 (alternative B-ring chemotypes): AF-1 binding SARDs but lacking pan-antagonist breadth; 3,5-dimethyl-1H-pyrazole B-ring analogs: uncharacterized AR activity |
| Quantified Difference | Qualitative differentiation: B-ring chemotype required for combined SARD + pan-antagonist profile vs. single-mechanism AF-1 binding SARDs. Quantitative EC50/IC50 data not publicly available for CAS 2034327-66-5. |
| Conditions | AR transactivation assays, enzalutamide-resistant VCaP xenograft model (data from structurally related 26a bearing same B-ring core) [1] |
Why This Matters
Scientific selection requires matching the B-ring substitution exactly; procuring an analog without the 4-phenyl pyrazole substitution risks loss of SARD/pan-antagonist dual functionality, invalidating assay results.
- [1] He Y, Hwang DJ, Ponnusamy S, Thiyagarajan T, Mohler ML, Narayanan R, Miller DD. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. 2020;63(21):12642-12665. doi:10.1021/acs.jmedchem.0c00943. View Source
